Anti-Breast Cancer Antiproliferative Activity: Dibenzo[b,f]thiepine Prototypes Outperform Dibenzo[b,f]oxepine Prototypes in MCF-7 and MDA-MB-231 Cells
In a 2015 study that directly synthesized and compared dibenzo[b,f]thiepine and dibenzo[b,f]oxepine prototypes as tamoxifen-analogous anti-breast cancer agents, the thiepine prototypes were explicitly reported to be 'more active' than their oxepine counterparts [1]. The most potent thiepine compound (14b) exhibited antiproliferative activity at 1.33 μM in estrogen receptor-positive MCF-7 cells and at 5 μM in triple-negative MDA-MB-231 cells, while showing no cytotoxicity in normal HEK cells at concentrations up to 50 μM, representing a selectivity window of at least 10-fold (MCF-7) to 38-fold (relative to the 50 μM no-effect concentration in normal cells) [1]. Molecular docking confirmed that 14b had better binding interaction with the estrogen receptor compared to 4-hydroxy-tamoxifen, the active metabolite of the clinical antiestrogen tamoxifen [1].
| Evidence Dimension | Antiproliferative potency in breast cancer cell lines |
|---|---|
| Target Compound Data | Dibenzo[b,f]thiepine prototype 14b: 1.33 μM (MCF-7), 5 μM (MDA-MB-231); no cytotoxicity in HEK cells at 50 μM |
| Comparator Or Baseline | Dibenzo[b,f]oxepine prototypes: reported as 'less active' than thiepine prototypes in the same study; 4-hydroxy-tamoxifen: weaker docking interaction with ER compared to 14b |
| Quantified Difference | Thiepine prototypes qualitatively more active across all prototypes tested; 14b shows ≥10-fold selectivity window (tumor vs. normal cells) at effective concentrations |
| Conditions | MCF-7 (ER+ve) and MDA-MB-231 (ER-ve) breast cancer cell lines; normal HEK cells; in vitro antiproliferative assay |
Why This Matters
For procurement in anticancer drug discovery programs targeting tamoxifen-resistant or triple-negative breast cancer, the thiepine scaffold provides superior antiproliferative potency with a demonstrable tumor-selectivity window that is not replicated by the oxepin scaffold.
- [1] Ansari MI, et al. Synthesis of targeted dibenzo[b,f]thiepines and dibenzo[b,f]oxepines as potential lead molecules with promising anti-breast cancer activity. Eur J Med Chem. 2015 Jun 24;99:113-24. PMID: 26067208. View Source
